

A Comprehensive Technical Review of 2-Chloro-4-methylpyridine-3-carbonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine-3-carbonitrile

Cat. No.: B1355596

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyridine-3-carbonitrile is a crucial heterocyclic building block in organic synthesis, most notably recognized for its role as a key intermediate in the production of Nevirapine.^{[1][2][3]} Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.^{[1][2][3]} This technical guide provides a detailed overview of the synthesis, physical and chemical properties, and significant reactions of **2-Chloro-4-methylpyridine-3-carbonitrile**, presenting a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-Chloro-4-methylpyridine-3-carbonitrile** is provided below for easy reference.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₅ CIN ₂	[4][5]
Molar Mass	152.58 g/mol	[4][5]
Appearance	White to off-white solid	[4]
Melting Point	109-110°C	[1][2]
Solubility in Water	Low	[4]
Solubility in Organic Solvents	Soluble in dichloromethane and chloroform	[4]
CAS Number	65169-38-2	[5]

Table 2: Spectroscopic Data

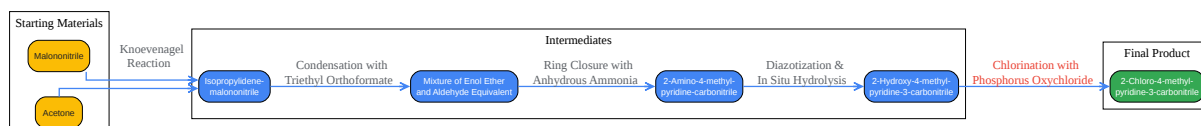
Type	Data	Source
¹ H NMR (DMSO)	δ (ppm): 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H)	[1][2]

Synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile

The most prominently documented synthesis of **2-Chloro-4-methylpyridine-3-carbonitrile** involves a multi-step pathway starting from malononitrile and acetone. This process culminates in the chlorination of a hydroxypyridine intermediate.

Synthetic Pathway Overview

The synthesis proceeds through the formation of several key intermediates, including isopropylidenemalononitrile, 2-amino-4-methyl-pyridine-carbonitrile, and 2-hydroxy-4-methyl-3-cyanopyridine.[1][2][3] The final step involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.[1][2][3]



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Caption: Synthetic pathway for **2-Chloro-4-methylpyridine-3-carbonitrile**.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile from 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile[1]

This protocol details the final chlorination step in the synthesis.

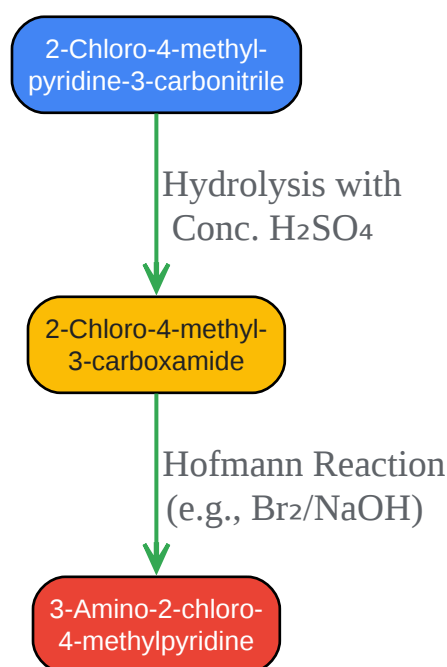
- **Reaction Setup:** To a 250 mL flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile.
- **Reagent Addition:** Add 60 mL of phosphorus oxychloride to the flask.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for one hour.
- **Work-up:** After reflux, distill the excess phosphorus oxychloride under reduced pressure.
- **Isolation:** Pour the residue into water. The crystalline material that forms is collected by filtration.
- **Purification:** Dry the filtered crystalline material to yield the final product.

Yield Reported: 10.2 g (89.2%)[1]

Key Reactions of 2-Chloro-4-methylpyridine-3-carbonitrile

The primary utility of this compound is as a precursor to 3-amino-2-chloro-4-methylpyridine, a critical component in the synthesis of Nevirapine. This transformation involves the hydrolysis of the nitrile group to a carboxamide, followed by a Hofmann rearrangement.

Reaction Workflow: Conversion to 3-Amino-2-chloro-4-methylpyridine



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Caption: Conversion to a key Nevirapine precursor.

Detailed Experimental Protocol: Hydrolysis to 2-chloro-4-methyl-3-carboxamide[2]

- **Reaction Setup:** In a suitable flask, dissolve 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile in 6 mL of concentrated sulfuric acid.
- **Reaction Conditions:** Stir the solution at 100°C for one hour.

- Work-up: After heating, add ice water to the reaction mixture.
- Neutralization and Extraction: Make the solution alkaline with ammonium hydroxide and then extract the product with ethyl acetate.
- Isolation: Dry the ethyl acetate extract and remove the solvent to leave a crystalline residue.
- Purification: Recrystallize the residue from ethyl acetate to obtain the pure product.

Yield Reported: 4.9 g (69%)[2]

Applications in Drug Development

The primary application of **2-Chloro-4-methylpyridine-3-carbonitrile** is its role as a key intermediate in the synthesis of Nevirapine.[1][2][3] The synthesis of 3-amino-2-chloro-4-methylpyridine from this starting material is a critical step in the overall manufacturing process of this important antiretroviral drug.[1][2][3] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products, which underscores the importance of versatile building blocks like **2-Chloro-4-methylpyridine-3-carbonitrile**. [6]

Conclusion

2-Chloro-4-methylpyridine-3-carbonitrile is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined synthesis and its crucial role as a precursor to the HIV drug Nevirapine highlight its importance. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and pharmaceutical scientists working with this versatile intermediate.

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